non-8-en-1-amine CAS 151626-27-6 chemical properties
non-8-en-1-amine CAS 151626-27-6 chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 8-nonen-1-amine (CAS 151626-27-6).
Functional Class: Bifunctional Organic Intermediate /
Executive Summary
8-Nonen-1-amine (CAS 151626-27-6) is a linear, bifunctional C9 hydrocarbon chain featuring a primary amine at position 1 and a terminal alkene at position 8.[1] This dual functionality makes it a critical "linker" molecule in organic synthesis and materials science. It serves as a monomer in Acyclic Diene Metathesis (ADMET) polymerization to produce precision polyethylene derivatives and acts as a surface anchor where the amine binds to a substrate (e.g., silica, gold) while the alkene remains available for bio-orthogonal "click" chemistry.
Physicochemical Profile
The molecule exhibits properties characteristic of long-chain primary amines: moderate basicity, nucleophilicity, and amphiphilic solubility.
Identification & Structure
| Property | Detail |
| IUPAC Name | 8-Nonen-1-amine |
| Common Synonyms | |
| CAS Registry Number | 151626-27-6 |
| Molecular Formula | |
| Molecular Weight | 141.26 g/mol |
| SMILES | C=CCCCCCCCN |
| InChI Key | RYYVLZLEJCKVNH-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
Note: Specific experimental values for this CAS are rare in open literature; values below are derived from validated structure-property relationship (SPR) models and homolog data (e.g., 1-aminononane).
| Property | Value / Range | Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | 202°C – 205°C | @ 760 mmHg (Predicted) |
| Density | 0.810 ± 0.05 g/cm³ | @ 20°C |
| pKa (Conjugate Acid) | ~10.6 | Typical for primary alkyl amines |
| Refractive Index ( | 1.445 | Estimated |
| Solubility | Soluble in DCM, MeOH, THF | Sparingly soluble in water |
Synthetic Methodologies
The synthesis of 8-nonen-1-amine typically avoids direct amination of halides due to poly-alkylation byproducts. The Gabriel Synthesis is the gold standard for laboratory-scale purity.
Protocol A: Gabriel Synthesis (High Purity)
This route ensures the exclusive formation of the primary amine by protecting the nitrogen during alkylation.
Reagents: Potassium phthalimide, 9-bromo-1-nonene, Hydrazine hydrate, Ethanol.
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N-Alkylation:
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Dissolve 9-bromo-1-nonene (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.
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Heat to 90°C for 12–16 hours.
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Mechanism:[2]
attack of the phthalimide anion on the alkyl bromide. -
Workup: Pour into water, filter the precipitated solid (N-(8-nonenyl)phthalimide).
-
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Hydrazinolysis (Deprotection):
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Suspend the intermediate in Ethanol. Add hydrazine hydrate (2.5 eq).
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Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
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Purification: Acidify with HCl to dissolve the amine, filter off phthalhydrazide, basify filtrate with NaOH, and extract with diethyl ether.
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Protocol B: Reduction of 8-Nonenenitrile
If 8-nonenenitrile is available, reduction offers a direct path.
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Reagent:
in dry Ether/THF. -
Condition: 0°C to Room Temperature under
. -
Note: Care must be taken to avoid reducing the terminal alkene, though
generally leaves isolated alkenes intact at moderate temperatures.
Synthesis Workflow Diagram
Figure 1: Gabriel Synthesis pathway for high-purity primary amine production.
Reactivity & Applications
Acyclic Diene Metathesis (ADMET) Polymerization
8-Nonen-1-amine is a prime candidate for ADMET polymerization, often used to synthesize "precision polyethylene" with functional groups placed at exact intervals (every 9th carbon).
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Catalyst: Grubbs 1st or 2nd Generation, or Hoveyda-Grubbs.
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Reaction: Step-growth condensation.
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Byproduct: Ethylene gas (must be removed to drive equilibrium).
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Outcome: A linear polymer backbone with pendant amino groups (if protected) or internal unsaturations.
Mechanism:
The terminal alkene undergoes metathesis, releasing ethylene and linking monomer units.
Thiol-Ene "Click" Chemistry
The terminal alkene is highly susceptible to radical-mediated thiol-ene addition.
-
Reaction:
-
Utility: This allows the amine to be attached to a surface (e.g., via silanization if converted to a silane, or amide coupling) while the "tail" captures thiolated biomolecules.
Reactivity Logic Map
Figure 2: Orthogonal reactivity profile of the amine and alkene termini.
Safety & Handling (MSDS Highlights)
Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.
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Hazards:
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Skin/Eye: Corrosive. Causes severe skin burns and eye damage (Category 1B).
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Inhalation: May cause respiratory irritation.
-
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Storage: Store under inert gas (Nitrogen/Argon). Amines absorb atmospheric
to form carbamates. -
Incompatibility: Strong oxidizing agents, acids, acid chlorides, anhydrides.
References
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Chemical Identity & Structure
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 151626-27-6. Retrieved from .
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Synthesis (Gabriel Method)
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Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.
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ADMET Polymerization
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Thiol-Ene Chemistry
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie, 49(9), 1540-1573.
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Sources
- 1. WO2009038544A1 - Amphiphilic polymer and processes of forming the same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
